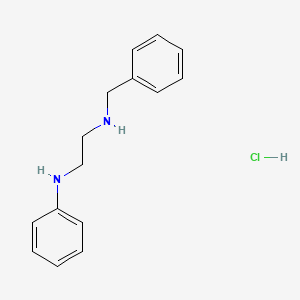

N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride

Description

N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride is a diamine derivative featuring benzyl and phenyl substituents on the ethane-1,2-diamine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications. The compound is utilized in organic synthesis, particularly in the preparation of piperazin-2-one derivatives, where it acts as a key reagent .

Properties

IUPAC Name |

N-benzyl-N'-phenylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15;/h1-10,16-17H,11-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLRJFJWAGVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-phenylethane-1,2-diamine hydrochloride can be synthesized through a multi-step process involving the reaction of benzyl chloride with phenylethane-1,2-diamine. The reaction typically proceeds as follows:

Step 1: Benzyl chloride is reacted with phenylethane-1,2-diamine in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the formation of N-benzyl-N’-phenylethane-1,2-diamine.

Step 2: The resulting N-benzyl-N’-phenylethane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt, N-benzyl-N’-phenylethane-1,2-diamine hydrochloride.

Industrial Production Methods

In an industrial setting, the synthesis of N-benzyl-N’-phenylethane-1,2-diamine hydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-phenylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives of N-benzyl-N’-phenylethane-1,2-diamine hydrochloride.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzyl or phenyl groups.

Scientific Research Applications

Pharmaceutical Applications

N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride has been investigated for its role in drug development, particularly in the synthesis of piperazine derivatives. These derivatives have shown promise in treating various conditions due to their ability to interact with biological targets effectively.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, its analogs have been evaluated for activity against human coronaviruses, including SARS-CoV-2. The substitution patterns on the benzyl group significantly affect the antiviral potency, suggesting that modifications can enhance therapeutic efficacy .

Polymer Chemistry

The compound serves as a precursor in polymer chemistry, particularly in creating polyamic acids through imidization processes. These polymers exhibit enhanced solubility and are utilized in various industrial applications due to their thermal stability and mechanical properties .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies (typically >200°C) |

| Solubility | High in polar solvents |

| Mechanical Strength | High |

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antiviral Screening

A study screened multiple derivatives for their effectiveness against HCoV-229E and SARS-CoV-2. Compounds with benzyl substitutions exhibited varying levels of cytotoxicity and antiviral activity, indicating a structure-activity relationship that can guide future drug design .

Case Study 2: Polymer Development

Research on the synthesis of polyamic acids from this diamine has demonstrated improved processability and performance in high-temperature applications. The polymers derived from this compound showed enhanced mechanical properties compared to traditional polyimides .

Mechanism of Action

The mechanism of action of N-benzyl-N’-phenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- This may explain its use in excess (5 equiv.) in piperazin-2-one synthesis .

- Aromatic Interactions : The benzyl and phenyl groups enhance π-π stacking, which could influence solubility and crystallization behavior. For instance, N-1-naphthylethylenediamine dihydrochloride, with a larger naphthyl group, exhibits a higher melting point (196–201°C) than phenylenediamine dihydrochloride (205°C), suggesting that increased aromaticity elevates thermal stability .

Biological Activity

N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride (CAS No. 118107-85-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C15H19ClN2

- Molecular Weight : 262.78 g/mol

- CAS Number : 118107-85-0

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The compound's structure allows it to interact with specific receptors, potentially modulating their activity.

1. Antiviral Activity

Research indicates that derivatives of N1-benzyl-N2-phenylethane-1,2-diamine exhibit significant antiviral properties. A study evaluating similar compounds demonstrated that modifications in the benzyl moiety could enhance antiviral efficacy against human coronaviruses. For instance, compounds with specific substitutions showed improved inhibitory effects on viral replication, indicating a structure-activity relationship (SAR) that is crucial for developing effective antiviral agents .

2. Neuroprotective Effects

The compound has been explored for its neuroprotective properties. In animal models, it was observed that certain formulations containing this compound improved outcomes in spinal cord injury models. This effect is hypothesized to be due to its ability to inhibit pathways that lead to neuronal death .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a controlled study involving various analogues of this compound, researchers found that specific substitutions at the benzyl position significantly enhanced antiviral activity against HCoV-229E. The most potent compound exhibited an EC50 value of 3.3 µM with no detectable cytotoxicity at concentrations up to 100 µM .

Case Study: Neuroprotection in Spinal Cord Injury

In another study focusing on neuroprotection, this compound was administered to animal models post-injury. Results indicated a notable improvement in recovery metrics compared to control groups, suggesting potential therapeutic applications in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride, and how can purity be maximized?

- Methodology :

- Stepwise alkylation : React 1,2-diaminoethane with benzyl chloride and phenylalkyl halides under inert conditions. Use Schlenk techniques to minimize oxidation.

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted amines. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

- Characterization : Confirm structure via -NMR (DMSO-, δ 2.8–3.2 ppm for ethylene protons) and FT-IR (N-H stretch at ~3300 cm) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Recommended Methods :

- HPLC-MS : Use electrospray ionization (ESI+) to detect [M+H] at m/z 287.1. Optimize mobile phase with 0.1% formic acid for peak symmetry .

- Elemental Analysis : Target ≤0.3% deviation from theoretical values (C: 62.3%, H: 6.7%, N: 9.7%) to confirm stoichiometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset typically occurs at 210–220°C .

Q. How should researchers handle stability challenges during storage?

- Protocol :

- Store under argon at −20°C in amber vials to prevent photodegradation.

- Avoid aqueous solutions (hydrolysis risk); use anhydrous DMSO for stock solutions.

- Monitor via periodic NMR to detect degradation products (e.g., free benzylamine) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

- Analysis Framework :

- pH-Dependent Solubility Studies : Use UV-Vis spectroscopy (λ = 254 nm) to quantify solubility shifts between pH 2–12. Contradictions in protonation states (e.g., pKa discrepancies) may arise from solvent polarity effects .

- Controlled Kinetic Experiments : Compare reaction rates in buffered vs. unbuffered systems to isolate pH-specific intermediates .

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?

- Computational Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to model the dihydrochloride salt. Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental UV spectra for validation .

Q. What methodologies identify and quantify trace impurities in synthesized batches?

- Impurity Profiling :

- LC-MS/MS : Detect homologs like N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine dihydrochloride (LOD: 0.01%) using MRM transitions .

- Ion Chromatography : Quantify residual chloride ions (<50 ppm) to assess salt stoichiometry .

Q. How does this compound behave in coordination chemistry applications?

- Experimental Design :

- Metal Complexation : React with ZnCl in methanol to form dichloridozinc complexes. Characterize via single-crystal XRD to confirm octahedral geometry (bond lengths: Zn-N ≈ 2.1 Å) .

- Stability Constants : Use potentiometric titration (0.1 M KCl, 25°C) to determine log values for metal-ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.